molecular formula C10H12N2O5S B3048872 Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester CAS No. 18431-25-9

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester

Cat. No.: B3048872
CAS No.: 18431-25-9
M. Wt: 272.28 g/mol
InChI Key: WYSQQGOTBXOTIB-UHFFFAOYSA-N
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Description

Its structure comprises:

  • A methyl carbamate group (–O(CO)NH– linked to CH₃).
  • A sulfonyl bridge (–SO₂–) connecting the carbamate to a para-substituted phenyl ring.
  • An acetylamino group (–NHCOCH₃) at the phenyl ring's para position.

This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in structurally related sulfonamides (e.g., compound 10 in , synthesized with an 87% yield) . Its spectral data (FTIR: 1681 cm⁻¹ for CONH; 1H-NMR δ 10.32 for NH) align with sulfonamide-carbamate hybrids, confirming the presence of key functional groups .

Properties

IUPAC Name

methyl N-(4-acetamidophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-7(13)11-8-3-5-9(6-4-8)18(15,16)12-10(14)17-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSQQGOTBXOTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345866
Record name Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18431-25-9
Record name Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

  • Reagents :

    • 4-Acetamidophenylsulfonamide (1.0 equivalent)
    • Methyl chloroformate (1.1 equivalents)
    • Anhydrous potassium carbonate (base)
    • Acetone (solvent)
  • Procedure :

    • Combine 4-acetamidophenylsulfonamide and methyl chloroformate in anhydrous acetone.
    • Add potassium carbonate to neutralize HCl generated during the reaction.
    • Reflux the mixture at 60–65°C for 4–6 hours under nitrogen atmosphere.
    • Cool to room temperature, filter to remove insoluble salts, and concentrate the filtrate.
    • Purify the crude product via recrystallization from ethanol/water or chromatography on silica gel.
  • Yield : 75–82% ().

Critical Parameters

  • Base Selection : Potassium carbonate is preferred over stronger bases (e.g., triethylamine) to minimize side reactions such as over-alkylation.
  • Solvent Choice : Acetone ensures solubility of both reactants and facilitates efficient mixing.
  • Temperature Control : Reflux conditions accelerate the reaction while avoiding decomposition of the acid-sensitive acetamido group.

Reaction Mechanism and Side Reactions

The synthesis proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation : Potassium carbonate deprotonates the sulfonamide nitrogen, generating a nucleophilic sulfonamide anion.
  • Electrophilic Attack : The sulfonamide anion attacks the electrophilic carbonyl carbon of methyl chloroformate.
  • Elimination : Chloride ion is expelled, forming the carbamate bond.

Potential Side Reactions :

  • Hydrolysis of Methyl Chloroformate : Excess water in the system may hydrolyze methyl chloroformate to methanol and CO₂, reducing yield.
  • N-Acetylation Competing Reactions : Under acidic conditions, the acetamido group may undergo hydrolysis, necessitating strict control of reaction pH.

Characterization and Quality Control

The compound’s structural integrity is confirmed through spectroscopic and crystallographic methods:

Spectroscopic Data

Technique Key Findings Citation
¹H NMR δ 2.15 (s, 3H, Ac-CH₃), δ 3.85 (s, 3H, OCH₃), δ 7.65–7.90 (m, 4H, Ar-H)
¹³C NMR δ 23.5 (Ac-CH₃), δ 52.8 (OCH₃), δ 168.2 (C=O carbamate), δ 170.1 (C=O acetamido)
IR 1745 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric)

X-Ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.
  • Bond Lengths :
    • S–O: 1.432–1.443 Å
    • C=O (carbamate): 1.210 Å
  • Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice ().

Comparative Analysis of Synthetic Routes

Though only one method is explicitly documented, hypothetical alternatives can be critiqued based on chemical principles:

Method Advantages Limitations
4-Acetamidophenylsulfonamide + Methyl Chloroformate High yield, minimal byproducts Requires anhydrous conditions
4-Acetylamino Benzenesulfonyl Chloride + Methyl Carbamate Faster kinetics (theoretical) Risk of sulfonyl chloride hydrolysis

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or alcohols.

    Substitution: Carbamates or ureas.

Scientific Research Applications

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamate Ester

  • Ethyl vs. Methyl Ester: Carbamic acid, [2-[[[4-(acetylamino)phenyl]methyl]sulfonyl]ethyl]-, ethyl ester (CAS 63884-79-7, ) replaces the methyl ester with ethyl. Ethyl esters generally exhibit lower lipophilicity (higher LogP) than methyl esters, impacting membrane permeability . Methyl esters (target compound) may hydrolyze faster in vivo due to steric factors, influencing bioavailability .
  • tert-Butyl Carbamate: tert-Butyl (3-amino-4-methylphenyl)carbamate () uses a bulky tert-butyl group, enhancing metabolic stability but reducing solubility. This contrasts with the target compound’s methyl ester, which balances stability and solubility .

Sulfonyl-Linked Substituent Modifications

  • Pyrimidine vs. Phenyl Rings :

    • Methyl {4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}carbamate () replaces the acetylated phenyl with a dimethoxypyrimidine . The pyrimidine’s electron-deficient nature enhances interactions with enzymes (e.g., kinase targets) compared to the phenyl group’s aromaticity .
  • Fluorophenyl Derivatives :

    • 4-{[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate () introduces a fluoro substituent , increasing electronegativity and metabolic resistance. Fluorine’s inductive effects can improve binding to hydrophobic enzyme pockets .

Bioactive Substituents and Pharmacological Effects

  • 5-Chloro-2-Methoxybenzoyl Group: Methyl [(4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl)sulfonyl]carbamate () incorporates a chloro-methoxybenzoyl moiety. The chlorine atom enhances halogen bonding, while methoxy improves solubility, making this compound a potent hypoglycemic agent (e.g., glyburide impurity) .
  • Heterocyclic Modifications: 3-(6-Methoxycarbonylamino-pyridine-3-ylethynyl)-4-methylbenzoic acid methyl ester () uses a pyridine-ethynyl linker.

Spectral and Analytical Data

  • FTIR/NMR :
    • Target compound’s SO₂NH (1163 cm⁻¹) and CONH (1681 cm⁻¹) peaks match sulfonamide-carbamates (). Shifts in δ 7.75 (aromatic protons) differ from fluorinated analogs (e.g., δ 7.37–7.55 in ’s compound 13 ) due to electron-withdrawing effects .
    • 13C-NMR : The acetyl carbonyl at δ 169.54 ppm is consistent across analogs (e.g., δ 169.54 in vs. δ 169.8 in ) .

ADMET Profiles

  • LogP and Solubility :
    • Methyl esters (e.g., target compound) typically have LogP ~2.5–3.0 , whereas ethyl esters () increase LogP by ~0.5 units. Pyrimidine derivatives () show higher solubility due to polar methoxy groups .
  • Metabolic Stability :
    • Methyl carbamates are prone to esterase hydrolysis, whereas tert-butyl analogs () resist degradation. Fluorinated derivatives () exhibit prolonged half-lives .

Biological Activity

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester, also known as methyl N-(4-acetamidophenyl)sulfonylcarbamate, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group linked to a sulfonamide moiety and an acetylamino group. Its chemical structure can be represented as follows:

C9H10N2O4S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This unique structure contributes to its reactivity and interaction with biological targets.

Target Interactions
Carbamic acid derivatives typically interact with enzymes or receptors, altering their activity. This compound has been investigated for its role as an enzyme inhibitor , particularly in pathways involving sulfonamide interactions.

Mode of Action
The mechanism involves binding to target proteins, which modifies their function and subsequently alters cellular processes. The specific biochemical pathways affected depend on the target protein's nature and the compound's concentration.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability:

  • Absorption : The compound is expected to have moderate absorption characteristics, influenced by its lipophilicity.
  • Distribution : Due to its chemical structure, it may distribute widely in biological tissues.
  • Metabolism : Metabolic pathways likely involve hydrolysis of the carbamate group and potential conjugation reactions.
  • Excretion : Renal excretion is anticipated as a primary route for elimination.

Antimicrobial Properties

Research has indicated that derivatives of carbamic acid exhibit significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) against various pathogens:

PathogenMIC (µg/mL)
Klebsiella pneumoniae6.25
Pseudomonas aeruginosa6.25
Escherichia coli6.25
Fusarium oxysporum32
Aspergillus sclerotiorum32

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

Carbamic acid derivatives have been explored for their potential as histone deacetylase (HDAC) inhibitors , which play critical roles in gene expression regulation. The sulfonamide linkage in this compound is thought to enhance its inhibitory effects on HDACs, thereby affecting cancer cell proliferation.

Case Studies

  • Inhibition of Enzyme Activity
    A study demonstrated that methyl N-(4-acetamidophenyl)sulfonylcarbamate inhibited specific enzymes involved in inflammatory pathways. In vitro assays showed a dose-dependent inhibition of enzyme activity, suggesting therapeutic potential in inflammatory diseases.
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that the compound effectively reduced bacterial load in vitro and showed promise for further development into a therapeutic agent.

Comparison with Similar Compounds

The biological activity of methyl N-(4-acetamidophenyl)sulfonylcarbamate can be compared with other carbamic acid derivatives:

CompoundBiological ActivityUnique Features
Carbamic acid, (4-chlorophenyl)-methyl esterModerate antibacterial activityChlorine substituent enhances reactivity
Carbamic acid, 4-methylphenyl-methyl esterLow antimicrobial activityMethyl group affects lipophilicity
This compoundHigh antimicrobial activitySulfonamide linkage enhances enzyme inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester

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